1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4,4-bis(phenylthio)-1H-pyrazol-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

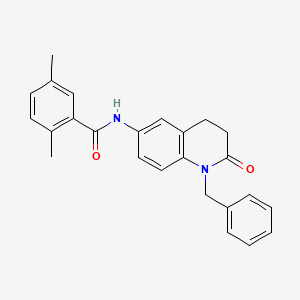

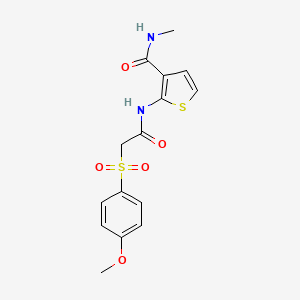

This compound, with the molecular formula C20H20N2O3S3 and a molecular weight of 432.57, is a chemical of interest in the field of medicinal chemistry .

Synthesis Analysis

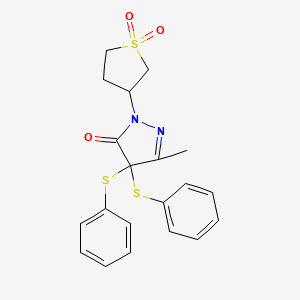

The compound has been synthesized and characterized in a study . The researchers identified a new ether-based scaffold and paired this with a novel sulfone-based head group to create a potent and selective GIRK1/2 activator .Molecular Structure Analysis

The molecular structure of this compound is complex, with a tetrahydrothiophene ring bearing two oxygen atoms (forming a sulfone group), a pyrazole ring substituted with two phenylthio groups, and a methyl group.Aplicaciones Científicas De Investigación

Carbon Dioxide Fixation

The research conducted by Theuergarten et al. (2012) discusses the use of a bifunctional frustrated Lewis pair for small molecule fixation. This includes the fixation of carbon dioxide, showcasing potential applications in CO₂ capture and environmental management (Theuergarten et al., 2012).

Electrochromic Materials

Zhao et al. (2014) synthesized donor-acceptor polymeric electrochromic materials using thiophene derivatives. These materials exhibited color-changing properties useful in NIR electrochromic devices, indicating applications in smart windows and display technologies (Zhao et al., 2014).

Catalytic Behavior in Transfer Hydrogenation

Carrión et al. (2007) explored ruthenium complexes containing pyrazolyl ligands for their catalytic activity in transfer hydrogenation of ketones. This research suggests potential applications in catalysis and organic synthesis (Carrión et al., 2007).

Structural and Molecular Interactions

Delgado et al. (2020) studied the structural characterization of a pyrazoline compound, highlighting its crystal packing and intermolecular interactions. Such studies are crucial in understanding molecular arrangements for material science applications (Delgado et al., 2020).

Anti-Tumor Agents

Gomha et al. (2016) synthesized bis-pyrazolyl-thiazoles incorporating thiophene, evaluating their potential as anti-tumor agents. The study reveals the significance of these compounds in medicinal chemistry, particularly in cancer treatment (Gomha et al., 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-(1,1-dioxothiolan-3-yl)-5-methyl-4,4-bis(phenylsulfanyl)pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S3/c1-15-20(26-17-8-4-2-5-9-17,27-18-10-6-3-7-11-18)19(23)22(21-15)16-12-13-28(24,25)14-16/h2-11,16H,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJDKLFQCVWTQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1(SC2=CC=CC=C2)SC3=CC=CC=C3)C4CCS(=O)(=O)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2643619.png)

![N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2643620.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2643621.png)

![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2643622.png)

![5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2643624.png)

![Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2643626.png)

![2-(ethylthio)-3-(4-methoxyphenyl)-N-(o-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2643629.png)